molecular formula C24H25ClN2O3 B15060318 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one

Cat. No.: B15060318
M. Wt: 424.9 g/mol
InChI Key: JBNLLEISOAYPQS-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound with a molecular weight of 424.93 g/mol It is characterized by its unique structure, which includes a chloroacetyl group, methoxyphenyl groups, and a hexahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps:

    Formation of the hexahydroindazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxybenzaldehyde derivatives in a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The methoxyphenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[3-(4-hydroxyphenyl)-7-[(4-hydroxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one: Similar structure but with hydroxyl groups instead of methoxy groups.

    2-chloro-1-[3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C24H25ClN2O3/c1-29-19-10-6-16(7-11-19)14-18-4-3-5-21-23(18)26-27(22(28)15-25)24(21)17-8-12-20(30-2)13-9-17/h6-14,21,24H,3-5,15H2,1-2H3

InChI Key

JBNLLEISOAYPQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl

Origin of Product

United States

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